(r)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid (r)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 101555-60-6
VCID: VC21541466
InChI: InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(12)7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCCC1CC(=O)O
Molecular Formula: C11H19NO4
Molecular Weight: 229,27 g/mole

(r)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid

CAS No.: 101555-60-6

Cat. No.: VC21541466

Molecular Formula: C11H19NO4

Molecular Weight: 229,27 g/mole

* For research use only. Not for human or veterinary use.

(r)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid - 101555-60-6

CAS No. 101555-60-6
Molecular Formula C11H19NO4
Molecular Weight 229,27 g/mole
IUPAC Name 2-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid
Standard InChI InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(12)7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1
Standard InChI Key GDWKIRLZWQQMIE-MRVPVSSYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC[C@@H]1CC(=O)O
SMILES CC(C)(C)OC(=O)N1CCCC1CC(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCCC1CC(=O)O

Chemical Structure and Properties

Molecular Properties

(r)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid possesses well-defined chemical characteristics that make it valuable in organic synthesis. The compound has the molecular formula C11H19NO4 with a molecular weight of 229.27 g/mole. Its CAS registry number is 101555-60-6, which serves as its unique identifier in chemical databases . The IUPAC name for this compound is 2-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid, which precisely describes its chemical structure .

The SMILES notation for the compound is CC(C)(C)OC(=O)N1CCCC1CC(=O)O, providing a linear representation of its molecular structure . In PubChem, the compound is indexed with CID 688606, further facilitating access to information about this chemical entity .

Structural Characteristics

The compound features a pyrrolidine ring with an acetic acid group attached to the carbon at position 2, which bears the (R) stereochemistry. The nitrogen atom of the pyrrolidine ring is protected by a tert-butoxycarbonyl (Boc) group. This Boc protecting group is a critical feature of the molecule, as it prevents unwanted reactions at the nitrogen atom during synthetic procedures while allowing for selective deprotection under specific conditions.

The Boc protecting group is particularly valuable because it can be selectively removed under acidic conditions, which makes the compound highly versatile in sequential synthesis strategies. The (R) configuration at the stereocenter is important for its biological activity and applications in asymmetric synthesis.

Synthesis Methods

Conventional Synthesis Routes

The synthesis of (r)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid typically involves the protection of the amine group in beta-homoproline with a tert-butoxycarbonyl group. This protection step is crucial for preventing unwanted side reactions during subsequent transformations.

A conventional approach may involve starting with the appropriate pyrrolidine derivative and introducing the carboxymethyl group, followed by the incorporation of the Boc protecting group. Alternatively, the synthesis might begin with a suitably functionalized precursor that already contains the necessary carbon framework, with subsequent cyclization to form the pyrrolidine ring .

Stereoselective Approaches

Recent advances in synthetic methodology have enabled more efficient stereoselective routes to obtain (r)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid. One such approach involves the stereodivergent allylation of chiral N-tert-butanesulfinyl imines derived from 4-bromobutanal with indium or zinc . This method allows for the precise control of stereochemistry in the final product.

Another synthetic pathway described in the literature involves the formation of the pyrrolidine ring through a sequence of reactions including intramolecular reductive amination. For example, in related chemistry, treatment with Raney Ni under high-pressure hydrogen can reduce a nitro group, promote intramolecular condensation with a ketone, and stereoselectively reduce the resulting ketimine to form the pyrrolidine scaffold .

Applications

Peptide Synthesis

(r)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid plays a significant role in peptide synthesis, particularly in the development of cyclic peptides with enhanced stability and bioactivity . The compound serves as a building block that can introduce conformational constraints into peptide structures, which often leads to improved pharmacological properties.

Recent research has focused on the use of this protected amino acid in solid-phase peptide synthesis, where the Boc protecting group offers advantages for sequential deprotection strategies. The ability to selectively remove the Boc group under mild acidic conditions makes it particularly suitable for complex peptide assembly.

Pharmaceutical Development

In pharmaceutical research, (r)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid is utilized as an intermediate in the synthesis of various drug candidates. Its unique structure allows for the design of novel pharmaceuticals, particularly in the field of central nervous system disorders, where it can mimic natural amino acids while providing enhanced stability or altered biological properties .

The compound has been explored in the context of creating peptidomimetics – molecules that mimic the structural and functional characteristics of peptides but offer improved pharmacokinetic properties. These peptidomimetics may serve as potential therapeutic agents for various medical conditions.

Research Applications

(r)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid has found applications in neuroscience research, where it is used to study receptor interactions and signaling pathways . The compound can be incorporated into molecules designed to interact with specific neurological targets, providing valuable tools for understanding brain function and potential therapeutic interventions.

In one notable example from the literature, related protected amino acids were utilized in the total synthesis of acromelic acids A and B, which are compounds of interest due to their neuroexcitatory properties . This demonstrates the utility of such building blocks in accessing complex bioactive molecules.

Material Science Applications

Beyond its applications in pharmaceutical research, (r)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid is also explored in material science. Its properties are investigated in the development of new materials with specific functionalities, such as hydrogels that can be used in drug delivery systems . The incorporation of this compound into polymeric materials can impart unique properties or enable selective chemical modifications.

Research Findings and Recent Developments

PropertyValueReference
CAS Number101555-60-6
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mole
IUPAC Name2-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid
Optical Rotation[α]D = +27 ± 3° (C=1, CH2Cl2)
PubChem CID688606
SMILES NotationCC(C)(C)OC(=O)N1CCCC1CC(=O)O

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